molecular formula C13H10N2O4 B8503166 3-Ethoxy-4-(2-hydroxy-4-cyanoanilino)-3-cyclobutene-1,2-dione CAS No. 211172-51-9

3-Ethoxy-4-(2-hydroxy-4-cyanoanilino)-3-cyclobutene-1,2-dione

Cat. No. B8503166
M. Wt: 258.23 g/mol
InChI Key: QEZWHBLTQHIPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-(2-hydroxy-4-cyanoanilino)-3-cyclobutene-1,2-dione is a useful research compound. Its molecular formula is C13H10N2O4 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxy-4-(2-hydroxy-4-cyanoanilino)-3-cyclobutene-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-4-(2-hydroxy-4-cyanoanilino)-3-cyclobutene-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

211172-51-9

Product Name

3-Ethoxy-4-(2-hydroxy-4-cyanoanilino)-3-cyclobutene-1,2-dione

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-3-hydroxybenzonitrile

InChI

InChI=1S/C13H10N2O4/c1-2-19-13-10(11(17)12(13)18)15-8-4-3-7(6-14)5-9(8)16/h3-5,15-16H,2H2,1H3

InChI Key

QEZWHBLTQHIPHX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2=C(C=C(C=C2)C#N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-hydroxy-4-aminobenzonitrile (1.08 g, 0.008 mol) and diethyl squarate (1.19 ml, 0.008 mol) in dry ethanol (22 ml) was heated at 85° C. for two days. During the course of the reaction, a tan precipitate forms. TLC (1:1 hexane:ethyl acetate) indicates that no starting material is present. The solid is filtered through a Buchner funnel, washed with cold ethanol, and collected to give 3-ethoxy-4-(2-hydroxy-4-cyanophenyl)amino-3-cyclobutene-1,2-dione, 1.19 g (0.0046 mol, 57%).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.19 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3,4-diethoxy-3-cyclobutene-1,2-dione (1.2 mL, 8.12 mmol) and 3-hydroxy-4-aminobenzonitrile (1.25 g, 8.11 mmol) in ethanol was heated at 85° C. for overnight. A tan precipitates forms. The solid was filtered, and collected. 1.12 g (53%) of 3-ethoxy-4-(2-hydroxy-4-cyanoanilino)-3-cyclobutene-1,2-dione was obtained. LC/MS(H+) 259
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.